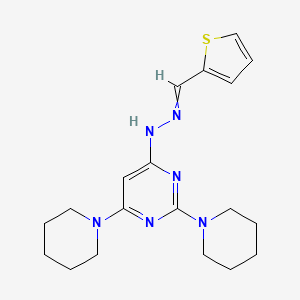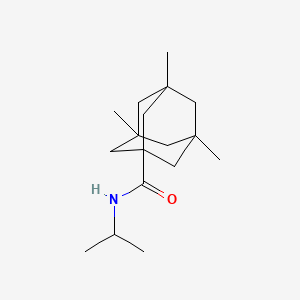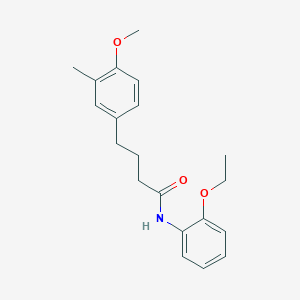![molecular formula C16H17NO5 B4895286 1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B4895286.png)
1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene, commonly known as MNPNB, is a chemical compound that has gained significant attention in scientific research due to its potential use in the field of medicinal chemistry. MNPNB is a nitrobenzene derivative and is known for its unique pharmacological properties, which make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of MNPNB is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. MNPNB has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and pain. MNPNB has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
MNPNB has been shown to have a number of biochemical and physiological effects in various animal models. MNPNB has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. MNPNB has also been shown to have anti-tumor effects in animal models of cancer. MNPNB has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MNPNB has several advantages for use in lab experiments. MNPNB is relatively easy to synthesize and is readily available in large quantities. MNPNB has also been shown to have a wide range of pharmacological activities, making it a versatile compound for use in various experiments. However, MNPNB also has some limitations. MNPNB is a highly reactive compound and must be handled with care. MNPNB can also be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several possible future directions for research on MNPNB. One direction is to further investigate the mechanism of action of MNPNB and its effects on various signaling pathways in the body. Another direction is to explore the potential use of MNPNB as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, MNPNB could be further modified to improve its pharmacological properties and reduce its toxicity. Overall, MNPNB is a promising compound with significant potential for use in the development of new drugs and treatments.
Méthodes De Synthèse
The synthesis of MNPNB involves the reaction of 1-chloro-3-(4-methoxyphenoxy)propane with sodium nitrite in the presence of copper powder. The resulting compound is then subjected to further reactions to obtain MNPNB in high yields. The synthesis of MNPNB is a complex process that requires careful attention to detail and precise conditions.
Applications De Recherche Scientifique
MNPNB has been extensively studied in the field of medicinal chemistry due to its potential use as a drug lead compound. MNPNB has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. MNPNB has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-13-7-9-14(10-8-13)21-11-4-12-22-16-6-3-2-5-15(16)17(18)19/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTHKXHNWOKENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5621379 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)

![4-({3-[allyl(dimethyl)ammonio]propanoyl}amino)-4-methyltetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B4895215.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B4895235.png)

![11-(4-bromophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4895242.png)

![methyl 2-amino-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895261.png)

![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4895275.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4895294.png)
![N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4895300.png)
![2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B4895315.png)
![ethyl 3-(2-methylbenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4895320.png)